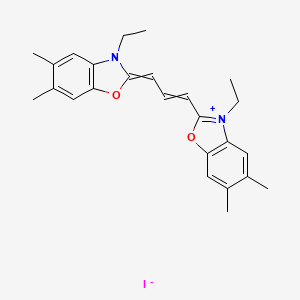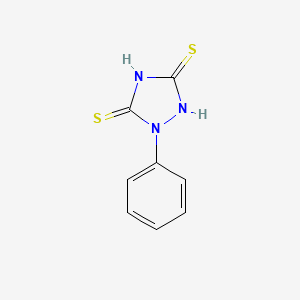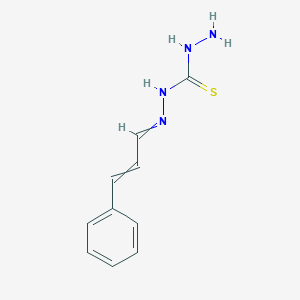
N'-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide is a hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and organic synthesis. This compound features a phenylprop-2-en-1-ylidene group attached to a hydrazinecarbothiohydrazide moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide typically involves the reaction of cinnamaldehyde with thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions to yield the desired product . The process can be summarized as follows:
Reactants: Cinnamaldehyde and thiosemicarbazide.
Solvent: Ethanol.
Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Wirkmechanismus
The mechanism of action of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide involves its interaction with molecular targets through various pathways:
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Biological Activity: The compound’s hydrazine and thiohydrazide groups interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N’-(3-phenylprop-2-en-1-ylidene)benzohydrazide: Known for its anticorrosion properties.
5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole: Used in organic synthesis and exhibits diverse pharmacological properties.
Eigenschaften
CAS-Nummer |
51750-15-3 |
|---|---|
Molekularformel |
C10H12N4S |
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
1-amino-3-(cinnamylideneamino)thiourea |
InChI |
InChI=1S/C10H12N4S/c11-13-10(15)14-12-8-4-7-9-5-2-1-3-6-9/h1-8H,11H2,(H2,13,14,15) |
InChI-Schlüssel |
WJDSEMSMACPLTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)

![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
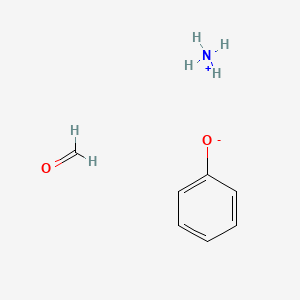
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)

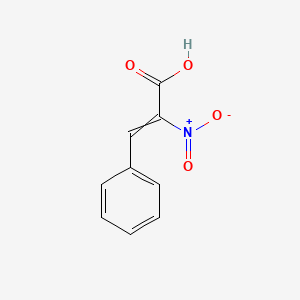
![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
